3-(3-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
Description
The compound 3-(3-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide features a propanamide backbone linked to a 3-chlorophenyl group and a pyrrolidine ring substituted with a thiazol-2-yl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-14-4-1-3-13(11-14)6-7-16(22)20-12-15-5-2-9-21(15)17-19-8-10-23-17/h1,3-4,8,10-11,15H,2,5-7,9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVPPGAASVETSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed via the cyclization of appropriate amine precursors.
Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, such as the Suzuki coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, palladium catalysts for coupling reactions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit notable anticonvulsant properties. In particular, compounds similar to 3-(3-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide have been evaluated for their ability to inhibit seizures in animal models. The structure-activity relationship (SAR) studies suggest that the thiazole moiety contributes significantly to the anticonvulsant activity, potentially by modulating neurotransmitter systems involved in seizure propagation .
Anticancer Potential
The anticancer properties of thiazole-containing compounds have been documented extensively. Studies show that derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For instance, a related compound demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The mechanism appears to involve the inhibition of key cellular pathways that regulate growth and survival .
Antimicrobial Activity
Thiazole derivatives have also been assessed for their antimicrobial efficacy. Compounds similar to this compound displayed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. This suggests potential applications in treating bacterial infections .
Anti-inflammatory Properties
In silico studies indicate that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory processes. Molecular docking studies revealed strong binding affinities to this enzyme, suggesting that further structural optimization could enhance its anti-inflammatory effects .
Data Summary Table
Case Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant efficacy of thiazole derivatives, researchers found that modifications in the side chains significantly enhanced activity against induced seizures in rodent models. The results indicate that structural variations can lead to improved therapeutic profiles for epilepsy treatment.
Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer effects of thiazole derivatives on various cancer cell lines. The study revealed that these compounds could inhibit cell proliferation and induce apoptosis via caspase activation pathways, highlighting their potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Thiazol-2-yl and Propanamide Motifs
Key Observations :
- The target compound’s pyrrolidine-thiazole moiety distinguishes it from analogues with indole () or sulfonyl groups ().
- The patent compound () shares the thiazol-2-yl-propanamide core but includes an acrylamide linker, highlighting structural versatility in drug design.
Chlorophenyl-Containing Propanamides
Key Observations :
- The oxadiazole-tetrahydropyran analogue () demonstrates how alternative heterocycles can modulate steric and electronic properties.
Biological Activity
The compound 3-(3-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic derivative that combines a chlorophenyl group with a thiazole-pyrrolidine moiety. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure can be represented as follows:
This structure includes:
- A 3-chlorophenyl group, which is known for its influence on biological activity.
- A thiazole ring which contributes to various pharmacological properties.
- A pyrrolidine moiety that may enhance receptor binding or enzymatic inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. Compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Compound 1 demonstrated an IC50 value lower than that of doxorubicin in Jurkat cell lines, indicating strong antiproliferative activity due to hydrophobic interactions with Bcl-2 proteins .
Antimicrobial Activity
The presence of the chlorophenyl and thiazole groups in the compound suggests potential antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial and antifungal activities:
- A study indicated that thiazole compounds showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole group may inhibit specific enzymes, such as glucosylceramide synthase (GCS), which is crucial in certain pathological conditions .
- Receptor Binding : The chlorophenyl moiety enhances binding affinity to various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Anticancer Study : A series of thiazole-pyrrolidine analogs were synthesized and tested for their cytotoxic effects. The most active compound exhibited a significant reduction in cell viability across multiple cancer types, suggesting a promising lead for further development .
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives containing the thiazole ring displayed superior antibacterial activity compared to standard antibiotics, highlighting their potential as novel antimicrobial agents .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
